Enantiomeric Configuration (3S vs. 3R): Defined Absolute Stereochemistry for Enantioselective Synthesis
Benzyl (3S)-3-ethynylpiperidine-1-carboxylate (CAS 2816625-13-3) is the defined (S)-enantiomer at the C3 position, carrying one defined atom stereocenter. The opposite enantiomer, benzyl (3R)-3-ethynylpiperidine-1-carboxylate (CAS 2381640-98-6), possesses the inverse (R)-configuration, yielding an InChI Key of KBNFDNHGSXITIT-ZDUSSCGKSA-N versus KBNFDNHGSXITIT-CYBMUJFWSA-N for the (S)-form [1]. The (3S)-enantiomer is supplied at ≥97% purity (Aladdin, Lot-dependent) or 98% (LeYan), while the (3R)-enantiomer is typically offered at 95%+ or 97% purity depending on the vendor . Critically, the (3S)-configured ethynylpiperidine core has been specifically identified as the enantiomer required for androgen receptor modulator development programs, where stereochemistry at C3 directly influences receptor binding geometry . No quantitative enantiomeric excess (ee) values are disclosed by commercial vendors for either enantiomer beyond the stated purity specifications, representing a data gap requiring lot-specific Certificate of Analysis verification upon procurement.
| Evidence Dimension | Absolute stereochemistry at C3 position (defined atom stereocenter count) |
|---|---|
| Target Compound Data | (S)-configuration; 1 defined atom stereocenter; InChI Key KBNFDNHGSXITIT-CYBMUJFWSA-N; supplied at ≥97% to 98% purity |
| Comparator Or Baseline | Benzyl (3R)-3-ethynylpiperidine-1-carboxylate (CAS 2381640-98-6): (R)-configuration; InChI Key KBNFDNHGSXITIT-ZDUSSCGKSA-N; supplied at 95%+ to 97% purity |
| Quantified Difference | Opposite enantiomer; stereochemical inversion at C3; distinct InChI Key; no reported ee data available for either enantiomer from commercial sources |
| Conditions | Commercial vendor specifications: Aladdin B633494 (3S, ≥97%), LeYan 1830540 (3S, 98%), MolCore (3R, 97%) |
Why This Matters
In enantioselective synthesis, using the incorrect enantiomer produces diastereomeric products with potentially divergent biological activity; the (3S)-enantiomer has been specifically associated with androgen receptor modulator development programs, making stereochemical identity a go/no-go procurement criterion.
- [1] PubChem. (2021). Benzyl (3S)-3-ethynylpiperidine-1-carboxylate, CID 155295109. Computed InChI Key and stereochemistry descriptors. https://pubchem.ncbi.nlm.nih.gov/compound/155295109 View Source
